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Compound of Interest

Compound Name: 2-Iodo-1-trityl-1H-imidazole

Cat. No.: B1298042 Get Quote

Disclaimer: Direct experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spec) for 2-
Iodo-1-trityl-1H-imidazole is not readily available in public scientific databases based on the

conducted search. This guide, therefore, presents predicted spectroscopic characteristics and

generalized experimental protocols based on data from structurally analogous compounds.

This information is intended for researchers, scientists, and drug development professionals.

Introduction
2-Iodo-1-trityl-1H-imidazole is a heterocyclic organic compound containing an imidazole ring

substituted with an iodine atom at the 2-position and a bulky trityl (triphenylmethyl) group at the

1-position. The trityl group is often used as a protecting group for nitrogen atoms in heterocyclic

systems due to its steric bulk, which can also influence the spectroscopic properties of the

molecule. The presence of iodine, a heavy halogen, will also have characteristic effects,

particularly in mass spectrometry. This document provides a predictive overview of the key

spectroscopic data for this compound and outlines the standard methodologies for their

acquisition.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 2-Iodo-1-
trityl-1H-imidazole. These predictions are based on the analysis of similar compounds,

including N-tritylated imidazoles and 2-iodoimidazoles.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.30 - 7.50 Multiplet 15H Ar-H (Trityl group)

~ 7.10 Doublet 1H H-5 (Imidazole ring)

~ 6.90 Doublet 1H H-4 (Imidazole ring)

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 142.0 Ar-C (Quaternary, Trityl)

~ 129.8 Ar-CH (Trityl)

~ 128.5 Ar-CH (Trityl)

~ 128.0 Ar-CH (Trityl)

~ 129.0 C-5 (Imidazole ring)

~ 122.0 C-4 (Imidazole ring)

~ 85.0 C-2 (Iodo-substituted)

~ 76.0 Quaternary C (Trityl)

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 1600, 1490, 1450 Medium-Strong
Aromatic C=C skeletal

vibrations

~ 1520 Medium Imidazole ring C=N stretch

~ 1220 Strong C-N stretch

~ 750, 700 Strong
Aromatic C-H out-of-plane

bend

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

436 ~ 50 [M]⁺ (Molecular ion)

243 100
[C(C₆H₅)₃]⁺ (Trityl cation) -

Base Peak

309 Moderate [M - I]⁺

165 Moderate
[C₁₃H₉]⁺ (Fluorenyl cation

fragment from Trityl)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 2-
Iodo-1-trityl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be acquired on a 400 MHz (or higher) NMR spectrometer. The

sample would be prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of

deuterated chloroform (CDCl₃). Chemical shifts would be referenced to the residual solvent

peak (CHCl₃ at δ 7.26 ppm for ¹H NMR and CDCl₃ at δ 77.16 ppm for ¹³C NMR).
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Infrared (IR) Spectroscopy
IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. The

sample could be analyzed as a thin film by dissolving a small amount in a volatile solvent (e.g.,

dichloromethane), depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to

evaporate. Alternatively, a KBr pellet could be prepared by grinding a small amount of the

sample with dry KBr powder and pressing it into a thin disk.

Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI)

or electron ionization (EI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

For EI, a direct insertion probe would likely be used. The observation of the molecular ion peak

and the characteristic fragmentation pattern, particularly the highly stable trityl cation as the

base peak, would be key for structural confirmation.

Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a

synthesized compound and the general structure of 2-Iodo-1-trityl-1H-imidazole.
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Caption: A generalized workflow for the synthesis and spectroscopic analysis of an organic

compound.

Caption: A diagram showing the connectivity of the main structural components of 2-Iodo-1-
trityl-1H-imidazole.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Iodo-1-trityl-1H-imidazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298042#spectroscopic-data-for-2-iodo-1-trityl-1h-
imidazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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